

An In-depth Technical Guide to the Solubility of Canadine

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Compound of Interest

Compound Name: **Canadine**
Cat. No.: **B1168894**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Canadine**, also known as (\pm) -Tetrahydroberberine, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this bioactive alkaloid.

Core Physical and Chemical Properties of Canadine

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₁ NO ₄	[1]
Molecular Weight	339.39 g/mol	[1]
Appearance	White to off-white or pale yellow to light yellow powder/solid	
Melting Point	166.5 °C - 172 °C	[2][3]
pKa	6.53 ± 0.20 (Predicted)	[2]

Quantitative Solubility Data

The solubility of **Canadine** has been determined in a range of solvents, with data presented below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the solid-state form of the compound.

Solvent	Solubility	Temperature	Method	Reference
Aqueous Solutions				
Water (pH 7.4)	2.1 µg/mL	Not Specified	Not Specified	[1]
0.1N HCl	18.4 mg/mL	Room Temperature	Not Specified	[4]
Water	11.2 mg/mL	Room Temperature	Not Specified	[4]
Organic Solvents				
Dimethyl Sulfoxide (DMSO)	≥16.95 mg/mL (with ultrasonic)	Not Specified	Not Specified	[4]
2 mg/mL (warmed)	Not Specified	Not Specified		
6 mg/mL	Not Specified	Not Specified	[5]	
>10 mg/mL	Not Specified	Not Specified	[2][3]	
Methanol	30 mg/mL	Room Temperature	Not Specified	[4]
Acetone	≥ 10 mg/mL (sonication recommended)	Not Specified	Not Specified	[4]
Chloroform	Soluble	Not Specified	Qualitative	
Dichloromethane	Soluble	Not Specified	Qualitative	[6]
Ethanol	Not well soluble	Not Specified	Qualitative	
Ethyl Acetate	Slightly Soluble	Not Specified	Qualitative	[6]

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of **Canadine** based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.^{[7][8]}

Objective: To determine the maximum concentration of **Canadine** that can dissolve in a specific solvent at a set temperature to reach equilibrium.

Materials:

- **Canadine** (solid powder)
- Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, etc.)
- Vials or flasks with airtight seals
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm or 0.45 µm)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **Canadine** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9] The shaking speed should be adequate to keep the solid suspended (e.g., 300 RPM).[9]
- Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter.[10] It is critical to avoid any transfer of solid particles into the collected sample.
- Sample Preparation for Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of **Canadine**.

HPLC-UV Method for Quantification

Objective: To accurately quantify the concentration of **Canadine** in the saturated solutions obtained from the shake-flask method.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]
- Data acquisition and processing software

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in a suitable ratio. The exact composition may need to be optimized.
- Flow Rate: 1.0 mL/min[11]
- Injection Volume: 10 µL[11]

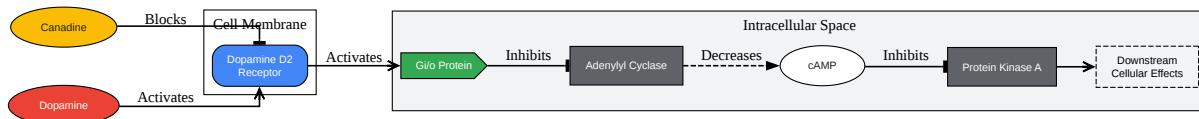
- Column Temperature: 40 °C[11]
- UV Detection Wavelength: **Canadine** exhibits UV absorbance, and a suitable wavelength (e.g., 230 nm or 346 nm) should be selected for maximum sensitivity.[11]

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **Canadine** of known concentrations in the same solvent used for dilution of the experimental samples.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.
- Concentration Calculation: Use the calibration curve to determine the concentration of **Canadine** in the diluted samples. Calculate the original solubility in the solvent by taking the dilution factor into account.

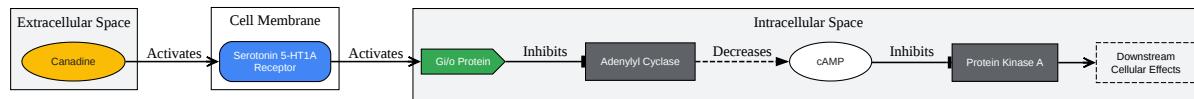
Signaling Pathways Involving Canadine

Canadine exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of **Canadine** as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and an activator of the Akt signaling pathway.



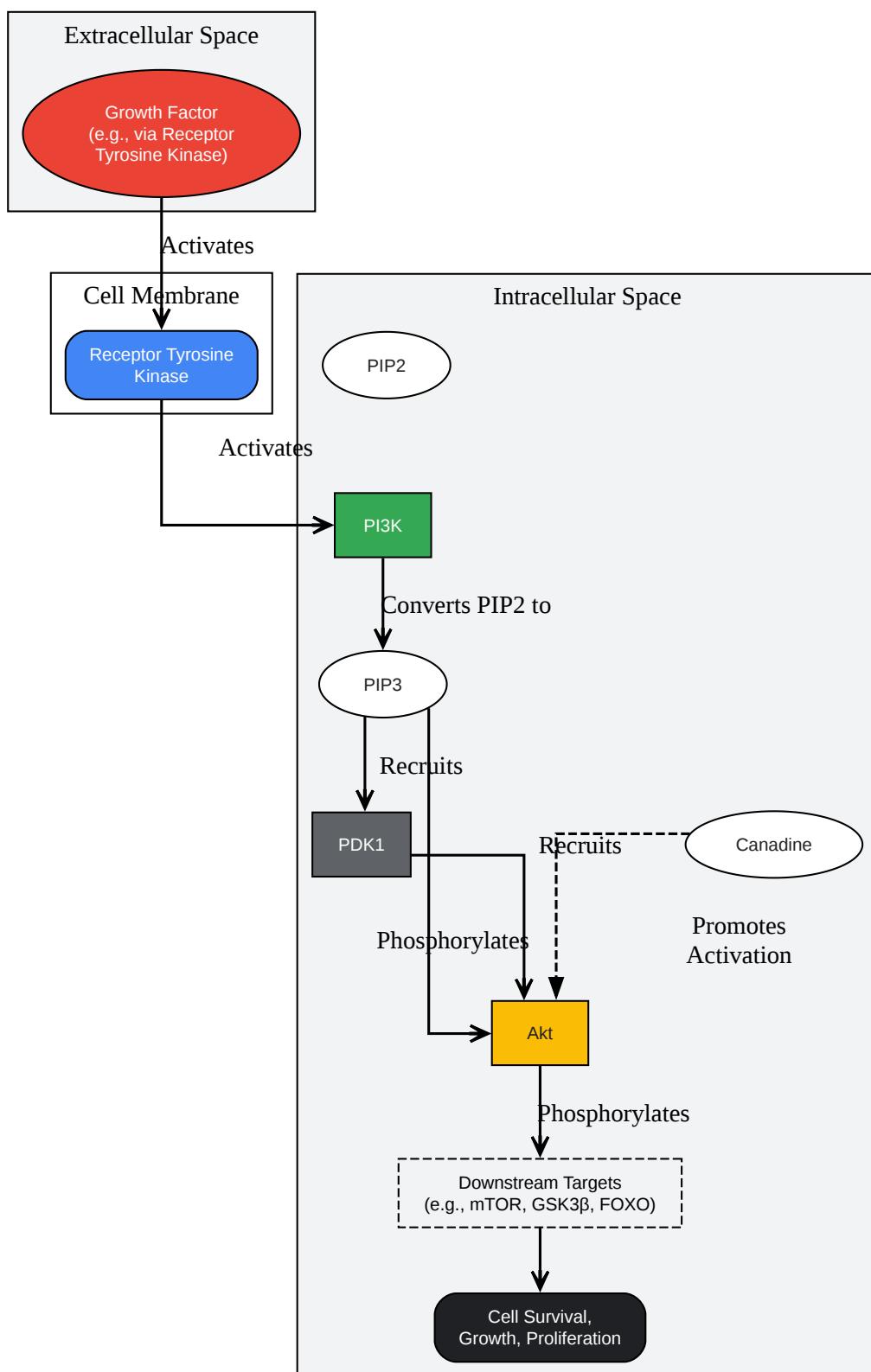
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Canadine as a Dopamine D2 Receptor Antagonist.



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Canadine as a Serotonin 5-HT1A Receptor Agonist.



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Canadine's Promotion of the Akt Signaling Pathway.

Conclusion

This technical guide summarizes the available quantitative and qualitative data on the solubility of **Canadine** in various solvents. It also provides a detailed, generalized experimental protocol for the accurate determination of its solubility. The included diagrams of the signaling pathways offer a visual representation of **Canadine**'s mechanisms of action at a molecular level. This information is critical for the rational design of formulation strategies and for furthering the understanding of **Canadine**'s pharmacological effects. Further research is warranted to expand the quantitative solubility database, particularly concerning the temperature dependence of solubility in a wider range of pharmaceutically relevant solvents.

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